| Mechanism | Description | Key Targets/Effects |
|---|---|---|
| Nrf2 Pathway Activation | Disrupts Keap1-Nrf2 interaction, stabilizing Nrf2 and promoting its nuclear translocation to induce ARE-driven gene expression [1] [2] [3]. | Upregulates HO-1, NQO1, GCL, GST; enhances cellular antioxidant defenses [2] [4] [3]. |
| NF-κB Pathway Inhibition | Suppresses pro-inflammatory signaling by inhibiting IκB kinase (IKK), preventing NF-κB activation [5] [2] [3]. | Reduces production of pro-inflammatory cytokines and mediators [5] [3]. |
| Modulation of Cell Death & Metabolism | Induces apoptosis, cell cycle arrest, and inhibits EMT in cancer cells; modulates mitochondrial function and induces ROS-mediated stress [1] [6]. | Suppresses proliferation, impairs cancer stemness, reduces glycolytic capacity [1] [6]. |
| Inhibition of Ferroptosis | Activates Nrf2 to upregulate SLC7A11, a key subunit of system Xc-, restoring cystine uptake and glutathione synthesis [4]. | Reduces lipid peroxidation and intracellular iron accumulation, protecting renal tubular epithelial cells [4]. |
| Disease Area | Investigated Effects | Research Model (Stage) |
|---|---|---|
| Oncology | Suppresses proliferation, induces apoptosis & cell cycle arrest, inhibits invasion/metastasis [1] [6]. | In vitro studies (colorectal, breast, lung, pancreatic cancers, etc.) [1] [6]. |
| Chronic Kidney Disease (CKD) | Improves eGFR, exerts antioxidant & anti-inflammatory effects, protects tubular cells from ferroptosis [4] [3]. | Clinical trials (Phase 2 & 3, e.g., BEACON, AYAME), in vitro & animal studies [4] [3] [7]. |
| Infectious Disease | Inhibits SARS-CoV-2 replication by covalently inhibiting the virus's 3C-like protease (3CLpro) [8]. | In vitro studies (Vero and Calu-3 cells) [8]. |
| Parameter | Value / Range | Context / Condition |
|---|---|---|
| Anticancer Activity (IC₅₀) | 3.17 µM (HCT116 cells), 7.64 µM (RKO cells) [6] | Colorectal cancer cell lines, 48-hour treatment [6]. |
| Antiviral Activity (EC₅₀) | 0.29 µM (Vero cells), 0.20 µM (Calu-3 cells) [8] | Anti-SARS-CoV-2 activity, full-time incubation [8]. |
| Enzyme Inhibition (IC₅₀) | <30 µM for SARS-CoV-2 3CLpro [8] | From a screen of 315 electrophilic compounds [8]. |
| Pharmacokinetics (Tₘₐₓ) | ~4.1 hours [2] | At 900 mg/day dose in cancer patients [2]. |
| Pharmacokinetics (Half-Life) | ~39 hours [2] | At 900 mg/day dose; supports once-daily dosing [2]. |
The methodologies below are derived from recent studies and can serve as a reference for designing experiments to investigate bardoxolone methyl's effects.
Cell Viability and Proliferation (MTT Assay)
Analysis of Apoptosis by Flow Cytometry
Measurement of Intracellular ROS
Investigation of Ferroptosis in Renal Cells
The following diagram illustrates the core mechanism by which this compound activates the Nrf2-mediated antioxidant response.
Diagram of Nrf2 activation by this compound.
Clinical Development Status: As of 2025, this compound is still classified as an investigational drug [5]. It has shown promise in increasing estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) [3]. However, its development path has been complex. A Phase 3 trial (BEACON) in patients with stage 4 CKD and type 2 diabetes was terminated early due to an increased risk of heart failure events [3]. Subsequent trials, such as TSUBAKI and AYAME, have focused on patients with less advanced CKD and stricter exclusion criteria for heart failure risk [3]. A New Drug Application for treating Alport syndrome was accepted for filing by the FDA based on the CARDINAL trial data [9].
Covalent vs. Non-covalent Activators: this compound is a covalent activator that irreversibly binds to cysteine residues on Keap1 [7] [9]. This mechanism can lead to off-target effects. Research is exploring non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors (e.g., UBE-1099, UD-051) that reversibly disrupt the Keap1-Nrf2 complex, potentially offering higher selectivity and a better safety profile [7] [9].
The Dual Role in Cancer: The Nrf2 pathway's role in cancer is double-edged. While Nrf2 activation can suppress tumor initiation, persistent activation in established tumors can promote cancer cell survival and chemoresistance [1] [2]. This compound's anticancer effects are attributed to both Nrf2-dependent and Nrf2-independent mechanisms, such as direct inhibition of IKK/NF-κB and induction of reactive oxygen species (ROS)-mediated stress [2] [6].
Bardoxolone methyl functions primarily by disrupting the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2. The following diagram illustrates this core mechanism and the downstream cellular effects.
Under normal conditions, the Keap1 protein binds to Nrf2 in the cytoplasm and constantly targets it for ubiquitination and proteasomal degradation, keeping Nrf2 levels low [1] [2]. This compound is an electrophilic compound that covalently modifies specific cysteine residues (most notably Cys-151) on the Keap1 protein [2] [3]. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, Nrf2 accumulates and translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes [1] [3]. This binding initiates the transcription of a vast battery of cytoprotective genes involved in antioxidant defense, detoxification, and inflammation resolution.
To study the effects of this compound on the Keap1-Nrf2 pathway, several established in vitro and cellular methodologies are used.
The Fluorescence Polarization (FP) assay is a common method to directly quantify the inhibition of the Keap1-Nrf2 interaction [4].
A 2025 study investigated this compound's inhibition of ferroptosis in RTECs using the following cellular protocol [5]:
The biological effects of this compound translate into significant quantitative outcomes, as summarized in the table below.
| Study Type / Model | Key Measured Outcome | Result with this compound | Context / Dose |
|---|---|---|---|
| Clinical (BEAM Phase 2) | Change in eGFR from baseline (mL/min/1.73 m²) at 52 weeks [1] | +5.8 to +10.5 (depending on dose) | Patients with type 2 diabetes and Stage 3b-4 CKD (25, 75, 150 mg crystalline form) |
| Clinical (BEACON Phase 3) | Incidence of serious heart failure events [6] [1] | Increased risk leading to trial termination | Patients with Stage 4 CKD and type 2 diabetes (20 mg amorphous form) |
| Preclinical (Alport Mouse Model) | Improvement in lifespan and kidney pathology [4] | Prolonged life span; reduced glomerulosclerosis, inflammation, and fibrosis | 30 mg/kg/day orally for 16 weeks |
| Cellular (NRK-52E RTECs) | Restoration of cell viability after dRib-induced ferroptosis [5] | Dose-dependent improvement | Pretreatment with BM (specific doses not listed in excerpt) |
The clinical journey of this compound highlights both its potential and its risks.
Bardoxolone methyl (also known as CDDO-Me or RTA 402) represents a significant advancement in the therapeutic targeting of inflammatory pathways through its potent inhibition of the Nuclear Factor Kappa B (NF-κB) signaling cascade. This synthetic oleanane triterpenoid, derived from the natural product oleanolic acid, has emerged as a multifunctional therapeutic agent with demonstrated efficacy across various disease models characterized by chronic inflammation and oxidative stress. Originally developed through strategic chemical modifications to enhance bioactivity, this compound exhibits dramatically enhanced potency compared to its natural predecessor—approximately 10,000-fold more potent in anti-inflammatory assays based on inhibition of inducible nitric oxide synthase (iNOS) in activated macrophages [1] [2]. The molecular signature of this compound centers on its unique α,β-unsaturated carbonyl groups on rings A and C, which function as Michael acceptors capable of forming reversible covalent adducts with critical cysteine residues in target proteins, particularly Keap1 (Kelch-like ECH-associated protein 1) and IκB kinase (IKKβ) [3] [1].
The therapeutic significance of this compound stems from its simultaneous targeting of two interconnected cellular defense systems: the Nrf2-mediated antioxidant response and the NF-κB-driven inflammatory pathway. NF-κB signaling constitutes a master regulatory network controlling expression of numerous pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes involved in inflammatory processes. Under basal conditions, NF-κB dimers (most commonly p65/p50) remain sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon cellular activation by diverse stimuli (including cytokines, pathogens, and oxidative stress), the IKK complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation, thereby releasing NF-κB for nuclear translocation and activation of target genes [4]. This compound intervenes in this cascade at multiple levels, primarily through direct inhibition of IKKβ, while simultaneously activating the Nrf2-mediated antioxidant response, creating a coordinated cytoprotective strategy against inflammatory damage [1] [2].
This compound exerts its comprehensive anti-inflammatory effects through a sophisticated dual-mechanism that simultaneously activates cytoprotective pathways while suppressing pro-inflammatory signaling. The compound's most characterized molecular activity involves potent activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), the master regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is continuously targeted for proteasomal degradation through its association with the cytoplasmic repressor Keap1. This compound functions as a chemical inducer of Nrf2 stabilization by covalently modifying specific cysteine residues (Cys151, Cys273, and Cys288) on Keap1, thereby disrupting the Keap1-Nrf2 complex and preventing Nrf2 ubiquitination [3] [5]. This allows newly synthesized Nrf2 to accumulate and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (ARE) in the promoter regions of numerous cytoprotective genes [5] [1].
The Nrf2-dependent gene expression program activated by this compound encompasses a comprehensive cellular defense network, including:
Simultaneously, this compound directly inhibits NF-κB signaling through multiple complementary mechanisms. The compound covalently binds to Cys-179 in the activation loop of IKKβ, inhibiting its kinase activity and subsequent phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation [1] [2]. Additionally, through Nrf2-mediated upregulation of antioxidant genes and consequent reduction of intracellular reactive oxygen species (ROS)—which serve as second messengers in NF-κB activation—this compound further suppresses NF-κB signaling indirectly [6] [3]. This dual-pathway modulation creates a powerful anti-inflammatory milieu that addresses both the oxidative and inflammatory components of numerous chronic diseases.
Table 1: Molecular Targets of this compound
| Target Protein | Interaction Mechanism | Functional Consequence | Cellular Effect |
|---|---|---|---|
| Keap1 | Covalent modification of cysteine residues (Cys151, Cys273, Cys288) | Nrf2 stabilization and nuclear translocation | Activation of antioxidant response element (ARE)-mediated gene transcription |
| IKKβ | Covalent binding to Cys-179 in activation loop | Inhibition of kinase activity | Suppression of IκB phosphorylation and NF-κB nuclear translocation |
| NF-κB subunits | Downregulation of transcriptional activity | Reduced DNA binding and transactivation capacity | Decreased expression of pro-inflammatory cytokines and adhesion molecules |
| ROS | Scavenging via Nrf2-target genes | Reduction in intracellular oxidative stress | Attenuation of ROS-mediated signaling and cellular damage |
The exceptional potency of this compound derives from strategic chemical modifications to the oleanolic acid scaffold. Introduction of electron-withdrawing groups at key positions significantly enhances the electrophilicity of the molecule, particularly at the C-8, C-9, C-11, and C-12 positions, which function as Michael reaction acceptors [1]. The cyano group at C-2 substantially increases electrophilicity at C-1, further enhancing reactivity with nucleophilic cysteine thiols in target proteins. Unlike non-specific electrophiles that randomly alkylate cellular proteins, the unique stereochemistry of the oleanane scaffold directs this compound toward specific molecular targets with high selectivity, particularly Keap1 and IKKβ [1]. This targeted reactivity enables this compound to function effectively at low nanomolar concentrations in cellular models, while minimizing off-target effects that might compromise cellular viability [6] [1].
The dose-dependent effects of this compound further demonstrate its sophisticated mechanism of action. At low nanomolar concentrations (typically below 100 nM), the compound primarily activates the Nrf2 pathway, enhancing cellular antioxidant capacity and suppressing inflammation with minimal cytotoxicity. However, at higher concentrations (micromolar range), this compound can induce apoptosis in transformed cells through increased ROS production and depletion of intracellular glutathione, suggesting a context-dependent therapeutic window that can be exploited for either cytoprotection or elimination of malignant cells [1]. This biphasic activity profile positions this compound as both a cytoprotective agent in chronic inflammatory diseases and a potential anticancer therapeutic, depending on concentration and cellular context.
In osteoarthritis (OA) models, this compound has demonstrated significant efficacy in addressing the complex pathophysiology of this degenerative joint disease. Research has shown that this compound effectively inhibits osteoclast formation and reduces extracellular matrix (ECM) degradation through modulation of both the Nrf2/HO-1 and NF-κB pathways [6]. In primary bone marrow macrophages (BMMs) stimulated with RANKL (receptor activator of NF-κB ligand), this compound treatment at concentrations ranging from 3.9 nM to 62.5 nM resulted in a dose-dependent suppression of osteoclast differentiation, as quantified by reduced numbers of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells [6]. This effect was mediated through simultaneous activation of the Nrf2/HO-1 axis and inhibition of NF-κB nuclear translocation, leading to decreased expression of osteoclast-specific genes such as TRAP, cathepsin K, and MMP-9.
In the destabilized medial meniscus (DMM) mouse model of osteoarthritis, this compound treatment significantly attenuated articular cartilage proteoglycan loss and reduced the number of TRAP-positive osteoclasts in subchondral bone [6]. These structural improvements correlated with reduced expression of matrix-degrading enzymes including MMP-3, MMP-9, and MMP-13 in chondrocytes, highlighting the compound's ability to preserve cartilage homeostasis through suppression of catabolic processes. Additionally, this compound demonstrated protective effects in ATDC5 chondrogenic cells treated with IL-1β, where it counteracted the cytokine-induced suppression of type II collagen expression and normalized the balance between matrix synthesis and degradation [6]. The concentration range effective in these cellular models (0.1-1.2 μM) aligns with pharmacologically achievable levels, supporting the therapeutic potential of this compound in osteoarthritis management.
The renoprotective effects of this compound have been extensively investigated in both preclinical models and clinical trials, with particular focus on diabetic kidney disease (DKD). This compound consistently demonstrates significant improvements in estimated glomerular filtration rate (eGFR) in patients with moderate to severe chronic kidney disease [5] [2]. In the BEAM study (a Phase 2 clinical trial involving 227 patients with stages G3b and G4 DKD), this compound treatment at doses of 25, 75, and 150 mg daily for 52 weeks resulted in sustained increases in eGFR from baseline [5]. Specifically, at 24 weeks, the mean changes in eGFR were +8.2, +11.4, and +10.4 mL/min/1.73 m² for the 25, 75, and 150 mg dose groups, respectively, with these improvements largely maintained through 52 weeks of treatment [5].
Table 2: Clinical Efficacy of this compound in Kidney Disease
| Trial Name | Phase | Patient Population | Dose | Duration | Δ eGFR (mL/min/1.73 m²) | Key Findings |
|---|---|---|---|---|---|---|
| BEAM [5] | 2 | Stage G3b-G4 DKD (n=227) | 25, 75, 150 mg/day | 52 weeks | +8.2 to +11.4 (24 weeks) +5.8 to +10.5 (52 weeks) | Sustained eGFR improvement; side effects: muscle spasms, hypomagnesemia |
| BEACON [5] [2] | 3 | Stage G4 DKD (n=2,185) | 20 mg/day (amorphous) | Terminated at 9 months | +5.5 ± 0.2 | Increased heart failure risk; post hoc analysis suggested delayed ESRD |
| TSUBAKI [5] [2] | 2 | Japanese Stage G3-G4 DKD (n=155) | 5→10→15 mg titration | 16 weeks | +6.64 | Confirmed direct GFR improvement via inulin clearance |
| AYAME [2] | 3 | Japanese Stage G3-G4 DKD (n=~1,013) | 5→10→15 mg | 3-4 years (ongoing) | Ongoing | Evaluating ≥30% decrease in eGFR as primary endpoint |
The molecular mechanisms underlying these renoprotective effects involve Nrf2-mediated suppression of oxidative stress and inhibition of NF-κB-driven inflammation in various renal cell types. In experimental models of kidney fibrosis, this compound upregulated the expression of Smad7, an inhibitory regulator of TGF-β signaling, thereby attenuating fibrotic processes in renal tubular epithelial cells [2]. Additionally, in a tumor-bearing mouse model of cisplatin-induced acute kidney injury, co-administration of this compound with cisplatin significantly improved survival and reduced biomarkers of renal damage, including urinary KIM-1 (kidney injury molecule-1) and serum creatinine, without interfering with the chemotherapeutic efficacy of cisplatin against implanted tumors [7]. This nephroprotective effect positions this compound as a potential adjunct therapy in oncology patients receiving nephrotoxic chemotherapeutic regimens.
Beyond osteoarthritis and renal disease, this compound has demonstrated efficacy across multiple other disease models characterized by inflammatory and oxidative stress components:
Intervertebral Disc Degeneration: In a study investigating the role of this compound in disc degeneration, the compound effectively disrupted the vicious cycle between M1 macrophages and senescent nucleus pulposus (NP) cells through modulation of the Nrf2/STING/NF-κB pathway [8]. This compound treatment reduced SASP (senescence-associated secretory phenotype) secretion from senescent NP cells and suppressed M1 polarization of macrophages, thereby attenuating ECM degradation and cellular senescence in the disc microenvironment [8].
Oncology Applications: this compound exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast, lung, pancreatic, prostate, colorectal, and ovarian cancers, as well as glioblastoma [3] [1]. These anticancer activities involve both Nrf2-dependent and Nrf2-independent mechanisms, with the latter including direct induction of mitochondrial dysfunction, cell cycle arrest, and impairment of cancer stem cell properties [3]. In a Phase I trial involving patients with advanced, treatment-resistant solid tumors and lymphoid malignancies, this compound demonstrated a manageable safety profile with preliminary evidence of antitumor activity [3].
Pulmonary Arterial Hypertension: Emerging evidence suggests potential benefits of this compound in pulmonary arterial hypertension through its effects on endothelial function and vascular remodeling, although clinical data in this area remain limited [1].
Cell-based systems provide fundamental platforms for evaluating the NF-κB inhibitory activity of this compound. The following protocol outlines a standardized approach for assessing NF-κB pathway modulation in inflammatory cell models:
Cell Culture and Treatment: Primary bone marrow-derived macrophages (BMMs) are isolated from 6-week-old C57BL/6 mice and cultured in α-MEM medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 25 ng/mL macrophage colony-stimulating factor (M-CSF) [6]. Cells are maintained at 37°C in a 5% CO₂ atmosphere with medium changes every 48 hours. For experimental treatments, BMMs are seeded in appropriate culture vessels and allowed to adhere overnight before adding this compound (typically in the concentration range of 0-1.2 μM) and inflammatory stimuli such as RANKL (100 ng/mL) or IL-1β (10 ng/mL) [6].
NF-κB Activation Assessment: Following treatment (usually 15-30 minutes for acute activation studies), cells are harvested for protein or RNA extraction. Nuclear translocation of NF-κB is evaluated through western blot analysis of nuclear and cytoplasmic fractions using antibodies against p65 NF-κB subunit, with lamin B and α-tubulin serving as nuclear and cytoplasmic markers, respectively [6]. Alternatively, immunofluorescence staining for p65 followed by confocal microscopy provides spatial information about NF-κB localization. For DNA-binding activity, electrophoretic mobility shift assays (EMSAs) or NF-κB reporter gene assays are employed using constructs containing NF-κB response elements driving luciferase expression [6].
Downstream Gene Expression Analysis: The expression of NF-κB target genes (e.g., TNF-α, IL-6, iNOS, COX-2) is quantified by real-time PCR at 4-6 hours post-stimulation or by ELISA measurement of secreted proteins in culture supernatants at 24 hours [6]. To specifically evaluate the contribution of Nrf2 activation to the observed effects, experiments should be repeated in Nrf2-knockdown or knockout cells, or with concomitant administration of Nrf2 inhibitors where appropriate [3].
Animal models of inflammatory diseases provide critical platforms for evaluating the therapeutic efficacy of this compound in complex physiological systems. The following protocols represent well-established methodologies for assessing NF-κB inhibition in vivo:
Osteoarthritis Model (DMM Surgery): The destabilized medial meniscus (DMM) model in mice reliably recapitulates features of human osteoarthritis [6]. For therapeutic studies, 10-12 week old male C57BL/6 mice undergo DMM surgery on the right knee joint, with sham surgery performed on the contralateral limb as control. This compound is typically administered via oral gavage at doses ranging from 5-30 mg/kg/day, beginning immediately post-surgery and continuing for 8-12 weeks. Cartilage damage is evaluated through histological scoring (OARSI system) of safranin O-fast green stained sections, while osteoclast activity is assessed by TRAP staining of subchondral bone [6]. Molecular analyses of joint tissues include immunohistochemistry for MMP-13, ADAMTS-5, and type II collagen, along with quantification of NF-κB pathway activation through phospho-p65 staining [6].
Cisplatin-Induced Nephrotoxicity Model: To evaluate nephroprotective effects, tumor-bearing mouse models provide clinically relevant systems [7]. CMT167 lung carcinoma cells (2.5×10⁵ cells in 100 μL PBS) are implanted subcutaneously into the flanks of 8-10 week old male C57BL/6J mice. Once tumors reach approximately 100 mm³, mice receive cisplatin (10-15 mg/kg, intraperitoneally) once weekly for 4 weeks, with or without concurrent this compound (10 mg/kg/day by oral gavage) [7]. Renal function is monitored through weekly measurements of serum creatinine and urinary KIM-1, with terminal assessment of histological damage through periodic acid-Schiff (PAS) staining of kidney sections. Tumor volume is measured regularly to ensure that this compound does not compromise chemotherapeutic efficacy [7].
The following diagram illustrates the molecular signaling pathways targeted by this compound in inflammatory disease models:
Figure 1: Molecular signaling pathways targeted by this compound. The compound simultaneously activates the Nrf2-mediated antioxidant response (green) while inhibiting NF-κB-driven inflammation (blue), creating a coordinated cytoprotective effect.
Bioanalytical methods for quantifying this compound concentrations in biological matrices are essential for establishing pharmacokinetic-pharmacodynamic relationships:
Sample Preparation: Plasma samples (50-100 μL) are processed using protein precipitation with acetonitrile or methanol containing an appropriate internal standard (e.g, deuterated this compound analog). After vortexing and centrifugation, the supernatant is evaporated to dryness under nitrogen and reconstituted in mobile phase for LC-MS/MS analysis [3] [1].
LC-MS/MS Analysis: Quantitative analysis is performed using reverse-phase liquid chromatography with a C18 column (50 × 2.1 mm, 1.8-2.7 μm particle size) and gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid. Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of specific transitions: m/z 520.2→262.1 for this compound and m/z 524.2→266.1 for the internal standard [3]. The analytical method should be validated for selectivity, sensitivity (LLOQ ~0.1-0.5 ng/mL), accuracy (85-115%), precision (CV <15%), and linearity over the expected concentration range (0.1-500 ng/mL) [3].
Pharmacokinetic Modeling: Non-compartmental analysis of plasma concentration-time data yields key parameters including maximum concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), elimination half-life (t~1/2~), and oral clearance (CL/F). In humans, this compound demonstrates slow and saturable absorption (T~max~ ~4 hours), prolonged elimination half-life (mean ~39 hours at 900 mg/day), and nonlinear pharmacokinetics at higher dose levels due to saturation of absorption processes [3] [1].
The accumulating evidence for this compound as a dual-modulator of Nrf2 and NF-κB pathways positions this compound as a prototype for a new class of therapeutic agents targeting interconnected oxidative and inflammatory stress pathways. The compelling preclinical data across diverse disease models, coupled with clinical demonstration of meaningful physiological effects (particularly in kidney disease), underscores the therapeutic potential of this mechanism. However, the mixed clinical outcomes—with notable efficacy signals tempered by safety concerns in specific patient populations—highlight the importance of careful patient selection and dose optimization in future development programs [5] [2].
From a drug development perspective, this compound exemplifies both the promises and challenges of targeting master regulatory pathways in chronic diseases. The compound's ability to simultaneously modulate multiple aspects of disease pathophysiology (oxidative stress, inflammation, cellular metabolism) represents a potential advantage over more targeted approaches, particularly in complex, multifactorial diseases like diabetic kidney disease and osteoarthritis. However, this pleiotropic activity also creates challenges in defining precise mechanisms of action and identifying predictive biomarkers for patient selection [5] [1]. Future research directions should include:
The following diagram illustrates a standardized experimental workflow for evaluating this compound in disease models:
Figure 2: Experimental workflow for evaluating this compound in preclinical studies. The integrated approach combines in vitro, in vivo, pharmacokinetic, and mechanistic analyses to comprehensively characterize therapeutic potential and mechanisms of action.
Under normal conditions, the transcription factor Nrf2 is bound by its repressor, Keap1, which constantly targets it for proteasomal degradation [1]. Bardoxolone methyl contains α,β-unsaturated carbonyl groups that act as Michael reaction acceptors [2]. These groups covalently modify specific, highly reactive cysteine sensors within Keap1, with Cysteine 151 (C151) being critically important [3].
This modification disrupts the Keap1-Nrf2 complex, allowing Nrf2 to accumulate and translocate to the nucleus. There, it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast battery of cytoprotective genes [3] [1]. The following diagram illustrates this core signaling pathway.
Core mechanism of this compound as an Nrf2 activator.
The activation of the Nrf2 pathway by this compound translates into measurable cytoprotective effects across various models of oxidative stress. The table below summarizes key experimental findings.
| Disease/Injury Model | Experimental System | Key Protective Findings | Citation |
|---|---|---|---|
| Immune Hepatitis | In vivo (C151S mutant mice) | Abrogated protection against ConA-induced hepatitis in mutants. | [3] |
| Osteoarthritis | In vitro (rat chondrocytes) & In vivo (mouse model) | ↓ ROS & apoptosis; ↑ ECM proteins (collagen II); ↓ MMPs. | [4] |
| Intervertebral Disc Degeneration | In vitro (human NP cells) & Ex vivo (rat model) | ↓ Compression-induced ROS & apoptosis; preserved ECM. | [5] |
| Diabetic Kidney Disease | Clinical Trials (various phases) | Consistent increases in eGFR observed in multiple studies. | [6] |
To evaluate the cytoprotective effects of this compound in in vitro models, standardized protocols are essential. The following workflow and details are compiled from the cited studies [4] [5].
General workflow for assessing cytoprotection in vitro.
Understanding the drug's properties is crucial for experimental design and clinical translation.
This compound represents a powerful pharmacological tool and a promising therapeutic agent for diseases driven by oxidative stress. Its well-defined mechanism of action and the robust experimental data supporting its cytoprotective effects provide a strong foundation for ongoing research.
Bardoxolone methyl contains α,β-unsaturated carbonyl groups on its A and C rings, which act as Michael acceptors for nucleophilic addition to cysteine thiols in target proteins [1]. The table below summarizes the key protein targets and the specific cysteine residues involved.
| Protein Target | Function of Target | Specific Cysteine Residues Modified | Functional Consequence |
|---|---|---|---|
| Keap1 | Negative regulator of Nrf2; cellular redox sensor | Multiple, including Cys151, Cys226, Cys273, Cys288, Cys319, Cys613, Cys624 [2] [3] [4] | Nrf2 pathway activation [1] [2] |
| IKKβ (IκB Kinase) | Key activator of the NF-κB pathway | Cys179 [1] | NF-κB pathway inhibition [1] |
The modification of these cysteine residues is reversible, which is a key feature of its mechanism [1]. The nucleophilicity of each cysteine is influenced by its surrounding amino acids, giving this compound a degree of selectivity rather than randomly alkylating all cellular thiols [1].
By covalently modifying Keap1, this compound stabilizes Nrf2, allowing its translocation to the nucleus. Concurrently, by modifying IKKβ, it suppresses the NF-κB signaling cascade [1] [2]. The diagram below illustrates this core mechanism.
This compound modifies cysteine residues on Keap1 and IKKβ, leading to Nrf2 pathway activation and NF-κB pathway inhibition. This dual mechanism enhances the expression of cytoprotective genes (e.g., HO-1, NQO1) while reducing the expression of pro-inflammatory mediators (e.g., COX-2, iNOS) [1] [2].
To validate these interactions, researchers use several biochemical and proteomic techniques.
Bardoxolone methyl (BARD) is a synthetic triterpenoid that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) and suppresses nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Its primary proposed mechanism for kidney protection involves the reduction of oxidative stress and inflammation [1].
The most compelling evidence for its effect on kidney function comes from studies using inulin clearance, the gold standard for measuring GFR. A phase 2, randomized, placebo-controlled study (TSUBAKI) in patients with type 2 diabetes and chronic kidney disease (CKD) found that BARD treatment significantly increased measured GFR versus placebo [2].
| Study/Model | Treatment Groups | Key Efficacy Findings on GFR/Kidney Function | Key Safety Findings |
|---|
| TSUBAKI (Clinical - CKD & Type 2 Diabetes) [2] | BARD (n=41) vs. Placebo (n=41), 16 weeks | • Mean Δ in inulin GFR: +5.95 mL/min/1.73m² (95% CI: 2.29 to 9.60) • Intergroup difference: +6.64 mL/min/1.73m² (p=0.008) | • Increased urinary albumin/creatinine ratio • Common AEs: increased liver enzymes, URTI, constipation • Higher discontinuation rate vs. placebo | | BEACON Post-Hoc (Clinical - CKD Stage 4 & Type 2 Diabetes) [3] | BARD (n=~1,092) vs. Placebo (n=~1,093), through week 48 | • Sustained eGFR increases through week 48 • Lower risk of composite renal endpoint (HR: 0.48; 95% CI: 0.36-0.64; p<0.0001) | • Terminated due to increased heart failure risk in patients with baseline risk factors | | Preclinical (CMT167 Tumor-Bearing Mice) [1] | Cisplatin + BARD vs. Cisplatin alone, 4 weeks | • Improved survival (p=0.01) • Prevented rise in serum creatinine (p<0.01) • Prevented rise in urinary KIM-1 (p<0.01) • Did not interfere with cisplatin's anti-tumor efficacy | Not the primary focus of the study |
The following diagram illustrates the primary molecular mechanism of this compound and its functional outcomes in the context of kidney injury.
Diagram 1: Molecular mechanism of this compound. BARD activates Nrf2, leading to increased expression of antioxidant genes and suppression of the pro-inflammatory NF-κB pathway, collectively reducing oxidative stress and kidney injury.
This protocol is adapted from the methodology used in preclinical studies to assess kidney function with high accuracy [4].
To determine the single-kidney and total GFR in mice using the plasma clearance of FITC-labeled inulin.
Concentration = A·e^(-at) + B·e^(-bt), where the second term (B·e^(-bt)) represents the clearance phase.GFR = I / (A/a + B/b), where I is the total amount of FITC-inulin injected.This protocol outlines the gold-standard method for measuring GFR in clinical trials, as referenced in the TSUBAKI study [2] [5].
To accurately measure GFR in human subjects using inulin clearance via the single bolus injection method.
GFR = Dose of Inulin / AUC.This compound represents a novel therapeutic approach for protecting and improving kidney function by targeting the Nrf2 pathway. Robust measurement of GFR via inulin clearance is essential for evaluating its efficacy in both clinical and preclinical settings. Future work should focus on identifying patient populations that can derive maximum renal benefit from BARD while minimizing the risk of adverse cardiovascular events.
Bardoxolone methyl (also known as CDDO-Me) exerts its anti-cancer effects through a multi-faceted mechanism that triggers apoptosis and other forms of cell death.
Quantitative data from peer-reviewed studies demonstrates that this compound effectively suppresses proliferation and induces apoptosis in a diverse panel of human cancer cell lines.
Table 1: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Key Apoptotic Markers | Primary Signaling Pathways Affected |
|---|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | Not Specified | Cleaved Caspase-9, Cleaved PARP [1] | p38 MAPK/Erk1/2, PI3K/Akt/mTOR [1] [6] |
| HCT116 | Colorectal Cancer | 3.17 µM [5] | Increased Annexin V/PI Staining (>30% apoptosis) [5] | PI3K Inhibition, ROS Generation [5] |
| RKO | Colorectal Cancer | 7.64 µM [5] | Increased Annexin V/PI Staining [5] | PI3K Inhibition, ROS Generation [5] |
| Ec109 | Esophageal Squamous Cell Carcinoma | Not Specified | ↑Bax, ↓Bcl-2, Cleaved Caspase-9, Cleaved PARP [4] [3] | PI3K/Akt/mTOR Suppression [4] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Not Specified | ↑Bax, ↓Bcl-2, Cleaved Caspase-9, Cleaved PARP [4] [3] | PI3K/Akt/mTOR Suppression [4] |
Here are standardized protocols for assessing the pro-apoptotic effects of this compound, based on methodologies common across the cited literature.
This protocol is used to determine the concentration that inhibits 50% of cell growth (IC₅₀), a prerequisite for apoptosis assays.
This is the gold-standard method for quantifying early and late apoptosis.
This protocol confirms apoptosis by detecting key protein cleavages and expression changes.
Bardoxolone methyl is an orally active, semi-synthetic triterpenoid investigated for chronic kidney disease and has emerged as a candidate for COVID-19 treatment [1] [2]. Its mechanism is twofold: direct antiviral action through inhibition of the essential SARS-CoV-2 3CLpro and host-directed therapy by activating the Nrf2 pathway to reduce inflammation and provide cytoprotection [1] [3].
The table below summarizes key experimental data for this compound and its analog, bardoxolone, from peer-reviewed studies [1] [3].
Table 1: Summary of Key Experimental Data for this compound and Bardoxolone
| Compound | Target / Activity | Assay System / Measurement | Result (Mean ± SD or Reported Value) |
|---|---|---|---|
| This compound | SARS-CoV-2 3CLpro Inhibition | Enzyme Inhibition (IC₅₀) | Among 15 hits with IC₅₀ < 30 μM [1] |
| SARS-CoV-2 Replication | Vero Cells (EC₅₀) | 0.29 μM (SI = 23.9) [1] | |
| SARS-CoV-2 Replication | Human Calu-3 Cells (EC₅₀) | 0.20 μM (SI = 5.8) [1] | |
| Binding to 3CLpro | Isothermal Titration Calorimetry (Kd) | 2.72 μM [1] | |
| Enzyme Inactivation | Kinetic Constant (kinact) | 0.00218 ± 0.00018 s⁻¹ [1] | |
| Bardoxolone | SARS-CoV-2 3CLpro Inhibition | Enzyme Inhibition (IC₅₀) | Among 15 hits with IC₅₀ < 30 μM [1] |
| SARS-CoV-2 Replication | Vero Cells (EC₅₀) | 0.43 μM (SI = 56.6) [1] | |
| SARS-CoV-2 Replication | Human Calu-3 Cells (EC₅₀) | 0.42 μM (SI = 28.2) [1] | |
| Binding to 3CLpro | Isothermal Titration Calorimetry (Kd) | 25.90 μM [1] | |
| Enzyme Inactivation | Kinetic Constant (kinact) | 0.00792 ± 0.00419 s⁻¹ [1] |
SI (Selectivity Index) = CC₅₀ (Cytotoxicity) / EC₅₀ (Antiviral Efficacy)
Below are detailed methodologies for key experiments cited in the application notes.
This protocol details a fluorescence-based biochemical assay to measure the inhibitory effect of compounds on SARS-CoV-2 3CL protease activity [4].
This cell-based assay evaluates the ability of this compound to inhibit live SARS-CoV-2 virus replication [1] [4].
The following diagrams, generated with Graphviz, illustrate the dual mechanism of action and the key experimental workflow.
This diagram illustrates the two primary pathways through which this compound exerts its anti-COVID-19 effects.
This flowchart outlines the core experimental process for characterizing 3CLpro inhibition, from initial screening to mechanism elucidation.
This compound represents a multifaceted therapeutic candidate against COVID-19. The provided data, protocols, and mechanistic diagrams offer a foundation for researchers to further investigate and validate its potential in antiviral drug development.
Diabetic Kidney Disease (DKD) remains the leading cause of end-stage kidney disease (ESKD) worldwide [1]. Despite available treatments, there is a significant unmet need for therapies that can actively improve kidney function or prevent the initiation of dialysis [2] [1]. Bardoxolone methyl, a semi-synthetic triterpenoid, emerged as a promising candidate by targeting fundamental pathways of CKD progression [2] [3].
The drug operates through a novel mechanism as an antioxidant inflammation modulator. It potently activates the Keap1/Nrf2 pathway, a central system in the body's defense against oxidative stress [2] [3]. Concurrently, it inhibits the pro-inflammatory NF-κB pathway [4] [3]. In previous clinical studies, this dual action resulted in significant increases in estimated glomerular filtration rate (eGFR) in patients with DKD [2] [5]. However, an earlier Phase 3 trial (BEACON) in patients with advanced (stage G4) CKD was terminated prematurely due to an increased risk of heart failure events, later attributed to fluid overload in patients with specific risk factors [2]. The AYAME study was designed to evaluate the long-term efficacy and safety of this compound in a carefully selected DKD population excluding patients with these identified risk factors [1].
The AYAME study was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial conducted in Japan [1].
The study enrolled a specific patient population to maximize safety and the potential for observing a treatment benefit.
The study used a composite primary endpoint to capture the time to a clinically meaningful decline in kidney function.
This compound's mechanism is distinct from other DKD therapies and underpins its observed pharmacological effects.
The drug's primary target is the Keap1/Nrf2 system. Under normal conditions, the Keap1 protein promotes the degradation of the transcription factor Nrf2. This compound covalently binds to cysteine residues on Keap1, which disrupts this interaction. This allows Nrf2 to accumulate and translocate to the nucleus, where it dimerizes with other proteins and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes [2] [3]. This process is summarized in the pathway below.
The genes activated by the Keap1/Nrf2 pathway encode proteins involved in antioxidant defense, detoxification, and anti-inflammatory responses. This leads to:
These actions counteract the "final common pathway" of oxidative stress and inflammation that drives the progression of CKD [2].
The AYAME study yielded mixed results, which had a decisive impact on the drug's development path.
Based on the totality of the results—specifically, the improvement in eGFR without a corresponding reduction in the incidence of ESKD—Kyowa Kirin determined that it was difficult to file for manufacturing and marketing approval. Consequently, in May 2023, the company announced the discontinuation of the development of this compound for DKD in Japan. Development for Alport syndrome was also discontinued [6].
The AYAME study offers critical insights for the design of future clinical trials in nephrology and drug development.
| Characteristic | Value |
|---|---|
| Total Patients Randomized | 1,013 [1] |
| Mean Age (years) | 65.9 [1] |
| Female (%) | 21.5% [1] |
| Mean eGFR (mL/min/1.73 m²) | 37.84 [1] |
| Median UACR (mg/g) | 351.80 [1] |
| CKD Stage | G3 and G4 [1] |
| Endpoint | Result | Outcome | | :--- | :--- | :--- | | Primary Endpoint | Time to ≥30% decrease in eGFR or ESKD | Statistically significant improvement [6] | | Key Secondary Endpoint | Time to ≥40% decrease in eGFR or ESKD | Statistically significant improvement [6] | | Secondary Endpoint | Time to ESKD | No difference vs. placebo [6] | | Safety Incidence of heart failure and other major events | No significant safety issues identified [6] |
The AYAME study represents a pivotal chapter in the development of this compound. It successfully demonstrated that the drug could preserve kidney function as measured by eGFR over the long term in a carefully selected DKD population without the heart safety concerns of prior studies. However, the failure to demonstrate a reduction in the incidence of end-stage renal disease was determinative. This outcome underscores the complex pathophysiology of DKD and highlights the critical importance of using hard clinical endpoints to validate the true therapeutic potential of novel agents. The insights from this trial will undoubtedly inform the design of future investigations into therapies for chronic kidney disease.
Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic oleanane triterpenoid recognized as a potent pharmacological activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [1] [2] [3]. The Nrf2 pathway is a master regulator of cellular redox homeostasis, controlling the expression of a battery of genes involved in antioxidant defense, detoxification, and inflammation resolution [1] [2]. In physiological conditions, Nrf2 is constitutively bound by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which targets it for proteasomal degradation, thereby maintaining low cellular levels of Nrf2 [2] [4] [3]. This compound exerts its primary effect by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, accumulation, and translocation to the nucleus where it binds to Antioxidant Response Elements (ARE) in the promoter regions of its target genes [5] [2] [3].
The therapeutic potential of Nrf2 activation by this compound is vast, spanning multiple disease areas. It has been investigated in clinical trials for conditions such as chronic kidney disease (CKD) and type 2 diabetes, where it demonstrated significant improvements in estimated glomerular filtration rate (eGFR) [5]. Furthermore, its cytoprotective, anti-inflammatory, and anticancer properties are under active investigation in various preclinical and clinical oncology settings, including breast, lung, pancreatic, and colorectal cancers [1] [3] [6]. Analyzing the effects of this compound on Nrf2 gene expression is therefore critical for understanding its mechanism of action and therapeutic potential.
The activation of the Nrf2 pathway by this compound involves a well-defined sequence of molecular events. The following diagram illustrates the key signaling pathway.
Beyond this canonical pathway, this compound also exhibits Nrf2-independent effects, including direct inhibition of IκB kinase (IKK) and subsequent suppression of the NF-κB pathway, which contributes to its potent anti-inflammatory activity [2] [3].
The activation of Nrf2 by this compound leads to the coordinated upregulation of a wide array of cytoprotective genes. The table below summarizes key Nrf2 target genes and documented expression changes induced by this compound in various experimental models.
Table 1: Key Nrf2 Target Genes Upregulated by this compound
| Gene Symbol | Gene Name | Functional Category | Reported Experimental Context | Notes / Effect |
|---|---|---|---|---|
| SLC7A11 | Solute Carrier Family 7 Member 11 | Cystine/Glutamate Transporter | Renal Tubular Epithelial Cells (NRK-52E) [5] | Essential for cystine uptake & GSH synthesis; inhibits ferroptosis. |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione Synthesis | Renal Tubular Epithelial Cells [5]; Computational Model [3] | Rate-limiting enzyme in de novo GSH synthesis. |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Glutathione Synthesis | Renal Tubular Epithelial Cells [5]; NSCLC Analysis [7] | Regulates activity of GCLC. |
| HMOX1 (HO-1) | Heme Oxygenase 1 | Antioxidant & Cytoprotective | General Nrf2 Target [2] [4] [3] | Degrades pro-oxidant heme; produces antioxidants. |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification | General Nrf2 Target [2] [4] [3] | Protects against quinone-induced oxidative stress. |
| SRXN1 | Sulfiredoxin | Antioxidant (Redox) | HepG2 cells (Computational Model) [8] | Validated quantitative relationship with NRF2. |
| AKR1C1 | Aldo-Keto Reductase Family 1 Member C1 | Detoxification | NSCLC Expression Signature [7] | Associated with KEAP1/NFE2L2 mutations. |
Table 2: Functional Consequences of this compound Treatment in Disease Models
| Experimental Model | Key Functional Outcomes | Reported Concentrations / Doses |
|---|---|---|
| Renal Tubular Epithelial Cells (dRib-induced ferroptosis) [5] | ↓ Lipid peroxidation & intracellular iron; ↑ Cell viability; ↑ Cystine uptake & GSH levels. | Pretreatment, dose-dependent (specific µM range not detailed in abstract). |
| Colorectal Cancer Cells (HCT116, RKO) [6] | ↓ Cell proliferation; ↑ ROS; G2/M phase arrest; ↑ Apoptosis (>30%); ↓ Adhesion/Invasion. | IC50: 3.17 µM (HCT116), 7.64 µM (RKO). |
| SARS-CoV-2 Replication (Vero, Calu-3 cells) [9] | Inhibition of viral replication and 3CLpro protease activity. | EC50: 0.20 - 0.43 µM. |
| Phase I Clinical Trial (Advanced Tumors) [2] [3] | Favorable tumor responses (complete/partial). | Steady-state plasma levels at 900 mg/day: Trough ~8.8 ng/mL, Peak ~24.7 ng/mL. |
This section provides detailed methodologies for assessing Nrf2 pathway activation by this compound in vitro.
This protocol describes the use of Quantitative Polymerase Chain Reaction (qPCR) to measure changes in the mRNA expression of Nrf2 target genes.
This protocol assesses the functional outcome of Nrf2 pathway activation by visualizing the translocation of Nrf2 from the cytoplasm to the nucleus.
The workflow for these key experiments is summarized in the following diagram.
Beyond the core protocols above, this compound is a tool for complex research applications.
This compound is a powerful and well-characterized tool for the pharmacological activation of the Nrf2 pathway. The application notes and protocols detailed herein provide researchers with a robust framework for designing experiments to analyze its impact on gene expression and cellular function. By applying these standardized methods, scientists can effectively advance the understanding of this compound's therapeutic potential in renal, oncological, and other oxidative stress-related diseases.
This compound (BARD), also known as CDDO-Me or RTA 402, is a synthetic oleanane triterpenoid with potent antioxidant and anti-inflammatory properties. It functions primarily as an activator of the transcription factor Nrf2 and an inhibitor of NF-κB signaling [1] [2] [3]. Its applications are being investigated in areas including chronic kidney disease (CKD), cancer, and as a nephroprotectant against chemotherapy-induced kidney injury [2] [4] [3].
The following table summarizes key pharmacokinetic parameters from a Phase I clinical trial in patients with advanced solid tumors and lymphomas [1] [2] [3].
| Parameter | Findings (at MTD of 900 mg/day) | Notes |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 900 mg/day | Dose-limiting toxicity (DLT) was reversible liver transaminase elevation [1]. |
| Absorption | Slow and saturable | Oral absorption is dose-dependent and saturable at high doses (600–1300 mg/day) [2] [3]. |
| T~max~ | 4.1 ± 3.4 hours | Time to reach maximum plasma concentration at 900 mg dose [3]. |
| Terminal Half-life (t~1/2~) | 39 ± 20 hours | Supports once-daily dosing [2] [3]. |
| Steady-State Plasma Levels| Trough: 8.8 ± 4.3 ng/mL Peak: 24.7 ± 13.3 ng/mL | Peak-to-trough ratio of ~2.8 indicates relatively stable exposure [3]. | | Interpatient Variability | 39–77% | High variability was observed in pharmacokinetic parameters [3]. |
BARD exerts its effects through multiple interconnected signaling pathways. The diagram below illustrates the core Nrf2-mediated antioxidant response and the NF-κB-mediated anti-inflammatory response.
The core mechanisms are:
NQO1, HO-1, and GCLC [2] [4] [3].This protocol is based on a 2025 study that demonstrated BARD's efficacy in protecting against cisplatin-induced acute kidney injury (AKI) in tumor-bearing mice without interfering with the chemotherapeutic efficacy of cisplatin [4].
To evaluate the nephroprotective effects of BARD in a multidose, tumor-bearing mouse model of cisplatin-induced AKI.
The following diagram outlines the key stages of the experimental protocol.
Co-treatment with BARD should significantly improve survival, prevent the rise in urinary KIM-1 and SCr levels, and reduce histological kidney damage compared to the cisplatin-alone group. Critically, tumor reduction should be equivalent between the cisplatin-alone and cisplatin+BARD groups, confirming no interference with chemotherapy efficacy [4].
This compound is a promising therapeutic agent with a well-characterized mechanism of action targeting the Nrf2 and NF-κB pathways. The provided data and detailed protocol offer a foundation for researchers to explore its application, particularly in mitigating chemotherapy-induced nephrotoxicity. Further studies can build upon this framework to optimize dosing and expand into other disease models.
The primary application of bardoxolone methyl (BARD) in combination with chemotherapy, specifically cisplatin, is to prevent acute kidney injury (AKI). This approach leverages BARD's antioxidant and anti-inflammatory properties to protect renal function while allowing for the full administration of chemotherapy cycles [1].
The table below summarizes key quantitative findings from preclinical and clinical studies on this compound.
| Study Type | Key Findings | Reference |
|---|
| Preclinical (Mouse Model) | Survival: BARD + cisplatin significantly improved survival vs. cisplatin alone (p=0.01). Kidney Function: Prevented rise in urinary KIM-1 (p<0.01) and serum creatinine (p<0.01). Tumor Response: No interference with cisplatin's tumor reduction effect. [1] | [1] | | Clinical (Phase I Trial) | Dosing: Maximum Tolerated Dose (MTD) established at 900 mg/day. Pharmacokinetics: Slow, saturable absorption; long terminal half-life (~39 hours at 900 mg/day); high interpatient variability. [5] | [5] | | Preclinical (In Vitro, Colorectal Cancer) | Cytotoxicity: Inhibited HCT116 and RKO cell proliferation (IC50: 3.17 µM and 7.64 µM, respectively). Apoptosis: Induced apoptosis in over 30% of cells. Mechanism: Suppressed PI3K signaling and increased ROS. [6] | [6] |
This protocol is adapted from a 2025 study investigating BARD as a nephroprotectant against cisplatin-induced AKI [1].
This protocol is based on a 2025 study investigating the effects of BARD on colorectal cancer (CRC) cells [6].
The following diagrams, generated using Graphviz, illustrate the core mechanism of this compound and the workflow for the in vivo protocol.
This diagram illustrates the Nrf2-mediated cytoprotective mechanism of this compound in a renal tubular cell [2] [3] [4].
This diagram outlines the experimental workflow for evaluating the nephroprotective effect of BARD in a tumor-bearing mouse model treated with cisplatin [1].
While preclinical data is promising, translating BARD and chemotherapy combination therapy requires careful consideration of several factors:
The primary source of safety information comes from the phase 3 BEACON trial, which was terminated early due to a higher rate of heart failure events in the bardoxolone methyl group compared to the placebo group. Further analysis identified that these events were related to fluid retention and occurred predominantly in a subpopulation of patients with specific, identifiable risk factors at baseline [1] [2].
The table below summarizes the key risk factors and the associated increase in heart failure risk from the BEACON trial analysis.
| Risk Factor | Effect on Heart Failure Risk with this compound | Risk in Patients Without These Factors |
|---|---|---|
| Elevated baseline B-type natriuretic peptide (BNP) | Increased the risk of heart failure by 60% in patients with these risk factors [1] [2]. | The risk for heart failure events was similar (about 2%) between this compound- and placebo-treated patients [1] [2]. |
| Previous hospitalization for heart failure |
A separate thorough QT study in healthy subjects concluded that this compound, at therapeutic (20 mg) and supratherapeutic (80 mg) doses, did not affect the QTcF interval, suggesting the heart failure events are not due to drug-induced arrhythmia from QT prolongation [3].
For researchers designing clinical trials or other experimental protocols with this compound, the following mitigation strategies are recommended based on the post-hoc analysis of the BEACON trial.
To support your technical understanding, the diagrams below summarize the drug's mechanism of action and a recommended risk assessment workflow.
Diagram: Risk Assessment Workflow for Patient Enrollment. Based on analysis from the BEACON trial, patients with either elevated baseline BNP or a prior heart failure hospitalization should be excluded from studies involving this compound [1] [2].
Diagram: Proposed Molecular Mechanism of this compound. BARD activates the Nrf2 pathway by binding to Keap1, leading to Nrf2 stabilization and nuclear translocation. This promotes the expression of antioxidant genes, contributing to cytoprotective effects observed in preclinical models [4] [5].
Q1: What are the key risk factors for developing heart failure or fluid overload with bardoxolone methyl? Clinical trial data has identified two primary risk factors that significantly increase the chance of heart failure (HF) or fluid overload events [1].
One analysis found that patients with both of these risk factors had a substantially higher risk of HF events when treated with this compound compared to placebo [1]. For patients without these risk factors, the incidence of HF events was similar between the this compound and placebo groups (approximately 2%) [1].
Q2: What is the underlying mechanism, and why does fluid overload occur? The exact mechanism is not fully understood, but the effects are clinically associated with fluid retention [1]. Some researchers have theorized that the observed increase in estimated glomerular filtration rate (eGFR) could be accompanied by hyperfiltration and glomerular hypertension, which might contribute to cardiovascular complications [2]. It's important to note that this compound also functions as an antioxidant by activating the Nrf2 pathway, but this is distinct from its side effect of fluid overload [2].
Q3: What patient monitoring and management strategies are recommended? Future clinical trials and clinical use require careful selection of participants and vigilant monitoring to mitigate risks [1].
The table below summarizes the core risk factors and management strategies based on clinical trial evidence.
| Aspect | Details | Clinical Evidence & Recommendations |
|---|---|---|
| Primary Risk Factors | Elevated BNP (>200 pg/ml) [1] | Prior hospitalization for heart failure [1] |
| Reported Adverse Events | Heart failure events, Fluid overload | Events were often clinically associated with fluid retention [1]. |
| Key Management Strategy | Contraindication: Do not use in patients with identified risk factors [1]. | Vigilant Monitoring: Watch for signs of fluid overload during treatment [1]. |
| Other Lab Findings | Increased eGFR [3] | Increased urinary albumin-to-creatinine ratio (UACR) [3] |
For laboratories conducting research on this compound, implementing a standardized screening protocol is critical. The following workflow, generated using Graphviz, outlines a logical decision tree for patient eligibility based on the known risk factors.
The diagram illustrates that a patient should only be considered for enrollment if they have neither of the two key risk factors. The presence of either risk factor should exclude a patient from treatment to mitigate the risk of serious adverse events.
The following table summarizes the key mechanisms and evidence supporting the on-target induction of transaminases.
| Mechanism | Supporting Evidence | Key Research Findings |
|---|---|---|
| Nrf2-Mediated Transcriptional Upregulation [1] [2] | Gene Expression Analysis: Dose-dependent increase in mRNA of ALT and AST isoforms in bardoxolone methyl-treated human cell lines (e.g., HepG2, SK-HEP-1). [1] | In HuH-7 cells, this compound (1000 nM) increased mRNA of ALT1 (~4-fold), ALT2 (~2.5-fold), and AST1 (~2-fold). [1] |
| Correlation with Nrf2 Pathway Activity [1] | Animal Models: Positive correlation between Nrf2 status and aminotransferase expression in mouse liver and kidney tissue. [1] | Keap1-knockdown mice (high Nrf2) showed increased serum ALT and liver ALT1 mRNA vs. wild-type. Nrf2-null mice showed reduced levels. [1] |
| Distinction from Drug-Induced Liver Injury (DILI) [1] [2] | Clinical Trial Data (BEACON): Elevations were maximal at 4 weeks, largely reversible by 48 weeks, and not associated with increased bilirubin. [1] | No cases met Hy's Law criteria (ALT >3x ULN + Bilirubin >2x ULN). [1] [2] Two patients had ALT >10x ULN and were discontinued; elevations resolved after drug withdrawal. [1] |
To confirm whether transaminase elevations in your models are related to Nrf2 activation, you can implement the following experimental approaches.
This workflow helps determine the mechanism behind observed ALT/AST elevations. [1] [2]
1. In Vitro Gene Expression Analysis
2. Complementary Hepatotoxicity Marker Assessment
Procedure:
The diagram below illustrates the proposed mechanism for transaminase elevation and the experimental strategy to confirm it.
Why does bardoxolone methyl cause an initial increase in UACR? Post-hoc analyses of clinical trials indicate that the initial UACR increase is directly related to the drug's effect of rapidly improving the estimated glomerular filtration rate (eGFR) [1] [2]. As filtration increases, the albumin clearance also increases, which is reflected in the urine. This challenges the conventional view that UACR increases universally signify kidney harm [1].
Does the UACR increase persist over time? No, the initial rise in UACR tends to attenuate after approximately six months of continuous treatment [1] [2].
Does the UACR increase indicate kidney damage? Evidence suggests that in this specific context, the UACR increase does not indicate damage. In fact, when albuminuria is indexed to the improved eGFR, this compound shows a significant decrease compared to placebo [1] [2]. Furthermore, post-hoc analyses from the BEACON trial indicated that patients treated with the drug were significantly less likely to experience a composite renal endpoint (≥30% decline in eGFR, eGFR <15 mL/min/1.73 m², or end-stage renal disease) [3].
What is the most critical safety concern with this compound? The major safety concern identified in the BEACON trial was an increased risk of early heart failure events attributed to fluid overload [1] [4]. This led to the trial's termination. Subsequent research has identified patients with elevated baseline B-type natriuretic peptide (BNP) levels (>200 pg/mL) or a prior history of heart failure hospitalization as being at higher risk [4].
The table below summarizes quantitative findings from major trials to aid in your experimental design and data interpretation.
| Trial / Analysis | Patient Population | Key Finding on UACR | Key Finding on GFR | Primary Safety Concern |
|---|---|---|---|---|
| BEACON (Phase 3) [1] [3] | Type 2 Diabetes & CKD Stage 4 | Initial increase, attenuated after 6 months [1] | Sustained increase in eGFR [3] | Increased heart failure events due to fluid overload [1] |
| BEACON Post-Hoc [1] [2] | Type 2 Diabetes & CKD Stage 4 | Significant decrease when indexed to eGFR [1] [2] | eGFR identified as dominant factor for UACR change [1] | - |
| TSUBAKI (Phase 2) [5] | Type 2 Diabetes & CKD Stage 3-4 | Increase observed [5] | Significant increase in measured GFR (inulin clearance) [5] | No heart failure events; lower edema rates in selected patients [5] |
For scientists designing experiments, understanding the underlying mechanisms is crucial.
When evaluating the effects of this compound in pre-clinical or clinical studies, consider the following protocol:
The following diagram illustrates the drug's cellular mechanism and the recommended experimental workflow for assessing its renal effects.
Bardoxolone methyl exerts its effects through multiple pathways. Understanding these is key to anticipating potential drug interactions.
The diagram above illustrates the core mechanisms [1] [2] [3]:
Potential Interaction Risks based on Mechanism:
While specific drug-drug interaction studies are scarce, clinical trials have established pharmacokinetic parameters and identified key safety monitoring areas.
Table 1: Key Pharmacokinetic Parameters (Phase I Trial Data) [6] [1]
| Parameter | Value at 900 mg/day (Mean ± SD or Median ± SD) | Notes |
|---|---|---|
| Tmax | 4.1 ± 3.4 hours | Time to reach maximum plasma concentration. Slow, saturable absorption. |
| Cmax,ss | 24.7 ± 13.3 ng/mL | Peak plasma concentration at steady state. High inter-patient variability (39-54%). |
| Trough,ss | 8.8 ± 4.3 ng/mL | Trough plasma concentration at steady state. |
| Elimination Half-life | 39 ± 20 hours | Supports once-daily dosing. |
| Primary Route of Administration | Oral | A spray-dried dispersion (SDD) formulation is used to improve bioavailability [1]. |
Table 2: Key Parameters for Clinical Safety Monitoring [6] [7] [3]
| Monitoring Area | Specific Parameter | Rationale & Clinical Context |
|---|---|---|
| Cardiovascular | B-type Natriuretic Peptide (BNP), Echocardiogram (EF), Signs/Symptoms of Heart Failure | The Phase 3 BEACON trial in patients with type 2 diabetes and stage 4 CKD was terminated due to an increased risk of heart failure events. Subsequent trials (e.g., CARDINAL, TSUBAKI) excluded patients with high BNP (>200 pg/mL) or history of heart failure [7] [3]. |
| Hepatic | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Reversible, dose-limiting elevations in liver transaminases were observed in early-phase trials [6]. |
| Renal | Estimated Glomerular Filtration Rate (eGFR), Serum Creatinine | This compound consistently increases eGFR. A characteristic, reversible drop in eGFR is observed upon drug withdrawal [7]. |
| Electrolytes | Serum Magnesium | Hypomagnesemia has been reported as a common adverse event [3]. |
For laboratory research, here are detailed methodologies for assessing this compound's effects on cancer cells, as described in recent literature.
Protocol 1: Analyzing Apoptosis and Cell Cycle Arrest [5] [8]
This protocol is used to investigate the anti-proliferative effects of this compound.
Protocol 2: Inducing and Measuring Autophagy [5] [8]
This protocol assesses the role of autophagy in this compound's mechanism.
Q1: What is the typical solvent and storage condition for this compound in lab experiments? this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium for experiments. The final DMSO concentration in cell assays should be kept low (e.g., <0.1%) to avoid cytotoxicity. Aliquot and store the stock solution at -20°C or -80°C, protected from light [5] [8].
Q2: Why does eGFR increase with treatment but drop after withdrawal? The this compound-induced eGFR increase is not solely due to the regeneration of nephrons. A significant component is believed to be hemodynamic, potentially through the reduction of angiotensin II signaling. This effect is reversible, as evidenced by the eGFR returning towards baseline after a 4-week washout period in clinical trials. This does not necessarily indicate permanent kidney damage but reflects the drug's mechanism of action [7] [3].
Q3: Are there any novel drug delivery systems being explored for this compound? Yes, research is ongoing to overcome challenges like low solubility and poor bioavailability. Novel delivery strategies mentioned in a 2025 review include polymeric nanoparticles, liposomes, polymeric micelles, and micro/nano-emulsions. These systems aim to enhance drug delivery efficiency and targeting, though they are still in the preclinical stage [4].
The Phase 3 BEACON trial, investigating bardoxolone methyl in patients with type 2 diabetes and stage 4 chronic kidney disease, was terminated prematurely after an analysis found a significantly increased risk of heart failure events [1].
Subsequent research identified specific patient factors that significantly increased the risk of heart failure events when taking this compound. The table below summarizes these risk factors and the associated findings from the BEACON trial analysis [2].
| Risk Factor | Observation in BEACON Trial | Implication for Future Trials |
|---|---|---|
| Elevated B-type Natriuretic Peptide (BNP) (>200 pg/mL) | This compound increased heart failure risk by 60% in patients with this and other risk factors [2]. | Patients with elevated BNP should be excluded to mitigate heart failure risk [2]. |
| Prior Hospitalization for Heart Failure | This history was a key predictor of future heart failure or fluid overload events [2]. | Patients with a history of heart failure should be excluded [2]. |
| Absence of Risk Factors | In patients without the above risk factors, the heart failure event rate was identical (2%) in both the drug and placebo groups [2]. | Careful patient selection is critical for safe administration [2]. |
This analysis showed that the risk was not uniform but concentrated in a susceptible subpopulation [2].
Later development focused on Alport syndrome, a rare genetic kidney disease. While the Phase 3 CARDINAL trial met its primary efficacy endpoint by showing a significant increase in eGFR, the drug faced regulatory setbacks due to safety and efficacy questions [4].
This compound is a synthetic triterpenoid with a dual mechanism of action targeting cellular stress and inflammation [6].
The following diagram illustrates these pathways and the drug's points of action:
Diagram: Dual Mechanism of Action of this compound. The drug activates the protective Nrf2 pathway (blue) and inhibits the pro-inflammatory NF-κB pathway (red).
For scientists designing future trials with this compound or similar compounds, consider these protocols based on past findings.
| Challenge / Issue | Recommended Protocol & Mitigation Strategy | Key Supporting Evidence |
|---|
| Heart Failure Risk | Exclusion Criteria: Exclude patients with (1) baseline BNP >200 pg/mL and (2) any prior history of hospitalization for heart failure. Monitoring: Implement vigilant, frequent monitoring for signs of fluid overload, especially in the first 4 weeks of treatment. | [2] [3] | | Interpreting eGFR | Methodology: Use direct GFR measurement methods (e.g., inulin clearance) to confirm that eGFR changes reflect true GFR improvement. Trial Design: Include a drug withdrawal period in the study design to assess the persistence of eGFR effects. | [3] [4] | | Patient Selection | Population Focus: Consider developing the drug in rare, orphan diseases with high unmet need (e.g., Alport syndrome) where the risk-benefit profile may be more favorable. | [7] [4] |
The following table summarizes the key adverse events associated with this compound treatment, as reported in clinical trials for chronic kidney disease (CKD) [1] [2].
| Adverse Event | Description & Notes |
|---|---|
| Muscle Spasms | Most frequently reported adverse event; generally mild and dose-related [2]. |
| Hypomagnesemia | Occurred in a dose-dependent manner (26% in drug group vs. 5% in placebo) [1]. |
| Weight Loss | Significant, unintentional weight loss (7.7-10.1 kg vs. 2.4 kg with placebo) [1]. |
| Increased Albuminuria | Paradoxical increase in urinary albumin excretion, potentially linked to intraglomerular pressure [1]. |
| Gastrointestinal Effects | More common in the this compound group [2]. |
| Liver Function Disorders | Mild, reversible increases in alanine aminotransferase (ALT) levels [1] [2]. |
| Cardiovascular Events | In Phase 3 (BEACON trial), increased risk of heart failure led to trial termination [3] [4]. |
Muscle spasms were the most common adverse event in the Phase 2 BEAM trial. Understanding their incidence and potential causes is crucial for troubleshooting.
Incidence and Characteristics
Mechanistic Hypotheses Research points to two primary, non-exclusive mechanisms contributing to muscle spasms:
For researchers aiming to investigate the mechanisms behind this compound-induced muscle spasms, the following experimental approaches are recommended.
1. Assessing Magnesium Homeostasis
2. Evaluating Muscle Mass and Integrity
The diagram below illustrates the primary molecular mechanisms of this compound and the hypothesized pathways leading to muscle spasms.
Q1: Are the muscle spasms caused by this compound reversible? A1: Clinical trial data indicates that the muscle spasms are generally mild and manageable. However, the underlying issue of muscle wasting could have longer-term implications. The reversibility upon drug discontinuation should be a key parameter in your experimental designs [1] [2].
Q2: What is the proposed link between weight loss and muscle spasms? A2: The substantial weight loss (7.7-10.1 kg in trials) is believed to involve significant loss of lean body mass and skeletal muscle. This muscle wasting can directly cause structural damage to muscle fibers, manifesting as spasms. Furthermore, the associated drop in serum creatinine from reduced muscle mass can misleadingly inflate eGFR readings, which is a critical consideration for pharmacokinetic and efficacy studies [1].
Q3: Has development of this compound been discontinued entirely? A3: Development for kidney diseases has seen major setbacks. The global Phase 3 BEACON trial was terminated early due to heart failure risk [3] [4]. More recently, in May 2023, Kyowa Kirin announced the discontinuation of its Phase 3 program for diabetic kidney disease in Japan after determining that the drug did not reduce the occurrence of end-stage renal disease (ESRD), despite improving eGFR [5].
The following table summarizes the primary efficacy and key safety outcomes from the TSUBAKI study, a Phase 2, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes and Stage 3-4 Chronic Kidney Disease (CKD) [1].
| Outcome Measure | Bardoxolone Methyl Group | Placebo Group | Intergroup Difference (95% CI) | P-value |
|---|---|---|---|---|
| Primary Endpoint: Change in measured GFR (mL/min/1.73 m²) at Week 16 | +5.95 (2.29 to 9.60) | -0.69 (-3.83 to 2.45) | +6.64 | P = 0.008 |
| Key Safety Outcomes | ||||
| • Incidence of peripheral edema | 4 patients (mild) | 1 patient | Not Applicable | |
| • Discontinuation rate (Cohorts G3 & G4) | 15 patients | 1 patient | Not Applicable | |
| • Heart failure events | 0 patients | 0 patients | Not Applicable |
> Note: The GFR was measured directly using the inulin clearance method, which is considered a gold standard technique, rather than being estimated (eGFR) [1].
For researchers to critically evaluate these findings, here are the key details of the experimental protocol from the TSUBAKI study [1]:
The following diagram illustrates the signaling pathway through which this compound is proposed to act, based on background literature [2].
Diagram Title: Proposed Mechanism of this compound
When interpreting the positive GFR data, it is crucial for professionals to be aware of the following context:
The data indicates that this compound produces a true increase in measured GFR, not just a shift in estimation metrics. However, its clinical application is complex due to a narrow therapeutic window. The future of this drug in treatment arsenals hinges on the outcomes of ongoing trials and the ability to precisely identify patients who will benefit without experiencing serious adverse events.
| Activator / Drug Name | Class / Type | Primary Mechanism of NRF2 Activation | Key Experimental Findings & Efficacy | Clinical Status / Context |
|---|
| Bardoxolone Methyl (CDDO-Me) [1] [2] | Synthetic Triterpenoid (Covalent) | Binds covalently to cysteine residues on KEAP1, disrupting the KEAP1-NRF2 interaction and preventing NRF2 degradation [2]. | • Cancer: Phase I trial (NCT00529438) showed a complete tumor response in mantle cell lymphoma and a partial response in anaplastic thyroid carcinoma [3]. Suppressed CRC cell (HCT116, RKO) proliferation, induced apoptosis, and caused G2/M phase arrest [4]. • Antiviral: Inhibited SARS-CoV-2 replication in Vero cells (EC₅₀ = 0.29 μM) and bound to the virus's 3C-like protease [5]. | Investigated in phases I-III for cancer, chronic kidney disease (CKD), and other conditions [1] [5]. | | Sulforaphane [6] | Natural Isothiocyanate (Covalent) | Acts as an electrophile, modifying specific cysteine sensors on KEAP1 to stabilize NRF2 [6]. | A clinical trial for chronic obstructive pulmonary disease (COPD) failed to stimulate NRF2 target genes after oral administration, highlighting potential delivery challenges [6]. | Clinically tested; efficacy can be formulation-dependent [6]. | | Dimethyl Fumarate (DMF) [6] | Synthetic Fumarate (Covalent) | Covalently modifies the KEAP1 protein, leading to NRF2 stabilization and accumulation [6]. | Modulates the NRF2 pathway; one of the few NRF2-targeting therapies in widespread clinical practice [6]. | Approved for multiple sclerosis and psoriasis [6]. | | Omaveloxolone [6] | Synthetic Triterpenoid (Covalent) | Similar covalent mechanism to this compound, targeting KEAP1 [6]. | Achieved primary endpoints in clinical trials for a specific indication, leading to regulatory approval [6]. | Approved for Friedreich ataxia [6]. | | Sotorasib & Adagrasib [7] | Targeted Covalent Inhibitors | Primarily inhibit the KRASG12C oncoprotein; also bind KEAP1 cysteines, acting as unintended NRF2 inducers [7]. | In lung cancer cells with a functional KEAP1-NRF2 axis, treatment stabilized NRF2 protein and induced target genes (e.g., NQO1, HMOX1). This NRF2 activation contributed to anti-cancer efficacy by reducing oxidative stress in immune cells [7]. | Clinically approved as second-line therapies for NSCLC with KRASG12C mutation [7]. | | CDDO-Imidazolide (CDDO-Im) [8] [9] | Synthetic Triterpenoid (Covalent) | Covalent KEAP1 binder, analogous to this compound [8] [9]. | In an Alport syndrome mouse model, 3-10 mg/kg CDDO-Im suppressed kidney inflammation but did not attenuate overall disease progression, suggesting mild NRF2 activation was insufficient in this context [8] [9]. | Preclinical research tool [8] [9]. | | UD-051 [8] [9] | Non-covalent Inhibitor | Reversibly inhibits the KEAP1-NRF2 protein-protein interaction (PPI) [8] [9]. | In an Alport syndrome mouse model, 0.3-3 mg/kg UD-051 potently activated NRF2 and significantly attenuated kidney disease progression. Its efficacy was enhanced when combined with losartan [8] [9]. | Preclinical research tool [8] [9]. |
The activators in the table work primarily by disrupting the KEAP1-NRF2 interaction, but they do so through different modes of action, which are illustrated in the pathway below.
The core pathway shows how NRF2 activation leads to cytoprotective gene expression. The key difference between activators lies in how they disrupt the KEAP1-NRF2 complex:
For your own research, here are detailed methodologies from the cited studies that demonstrate efficacy.
Cell Viability and Proliferation Assays (e.g., for this compound in Colorectal Cancer) [4]
Assessment of Apoptosis and Cell Cycle (e.g., for this compound) [4]
Target Engagement and Pathway Analysis (e.g., for KRAS-G12C Inhibitors) [7]
In Vivo Efficacy Models (e.g., for UD-051 in Alport Syndrome) [8] [9]
Based on the comparative analysis, here are critical considerations for selecting and developing NRF2 activators:
The core difference between Bardoxolone methyl and standard therapy lies in their fundamental approach to treating CKD.
| Feature | This compound | Standard CKD Therapy (e.g., RAS Blockers) |
|---|---|---|
| Primary Goal | Improvement of kidney function [1] | Slowing the progression of kidney function decline [2] |
| Core Mechanism | Activation of Nrf2 pathway; inhibition of NF-κB [1] [3] [4] | Blockade of the Renin-Angiotensin System (RAS) [2] |
| Primary Effect | Antioxidant, anti-inflammatory, believed to improve GFR [1] [5] | Antiproteinuric, antifibrotic, reduces intraglomerular pressure [2] |
| Effect on GFR | Increases estimated GFR (eGFR) [1] [2] [5] | Initial, reversible decrease in eGFR [2] |
| Effect on Albuminuria | Can increase urine albumin excretion [2] [5] | Decreases urine albumin excretion [2] |
| Therapeutic Nature | Disease-modifying (investigational) [1] | Symptomatic & prognostic (standard of care) [2] |
The diagram below illustrates the key molecular pathway targeted by this compound.
The comparative clinical performance of these therapies is best understood by examining data from key trials. The table below summarizes the efficacy and safety findings from major studies on this compound.
| Trial (Phase) | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| BEAM (Phase 2) [1] [2] | T2D with CKD (stages 3b-4) | Dose-dependent ↑ in eGFR at 24 wks (8.2 to 11.4 mL/min/1.73 m²) vs placebo; effect persisted at 52 wks [1] | Muscle spasms, hypomagnesemia, ALT elevation, ↑ albuminuria, weight loss [1] [2] |
| BEACON (Phase 3) [1] [2] [3] | T2D with CKD (stage 4) | ↑ eGFR vs placebo, but trial terminated early; unable to assess effect on ESRD [1] | ↑ Risk of heart failure events (linked to fluid overload) leading to trial termination [1] [2] |
| TSUBAKI (Phase 2) [1] [5] | Japanese T2D with CKD (stages 3-4) | ↑ measured GFR via gold-standard inulin clearance; ↑ eGFR without HF events [1] [5] | No heart failure events in carefully selected patients (no HF history, low BNP) [1] [5] |
In contrast, standard therapy with RAS blockers (ACEi/ARBs) has a consistent record across large trials:
For researchers, understanding the design of these pivotal trials is crucial. Here are the methodologies for the key experiments cited.
The table below summarizes key findings from clinical trials on bardoxolone methyl's effect on kidney function:
| Trial Name / Reference | Patient Population | Study Duration | Change in Measured GFR (Mean) | Change in eGFR (Mean) | Correlation / Key Finding |
|---|---|---|---|---|---|
| TSUBAKI Study [1] | Type 2 diabetes, CKD Stage 3-4 (Japan) | 16 weeks | +5.95 mL/min/1.73 m² (inulin clearance) | Significant increase reported | A significant intergroup difference of 6.64 mL/min/1.73 m² (BARD vs. placebo) confirmed eGFR reflects true GFR increase [1] |
| BEACON Trial Post-Hoc Analysis [2] | Type 2 diabetes, CKD Stage 4 | ~48 weeks | Not measured | +5.5 mL/min/1.73 m² (sustained at week 48) | eGFR increases were sustained through treatment and 4 weeks after drug withdrawal, suggesting a real physiological effect [2] |
| BEACON (Albuminuria Analysis) [3] | Type 2 diabetes, CKD Stage 4 | Not specified | Not measured | Increased | Initial increases in UACR attenuated over time; multivariable analysis identified eGFR over time as the dominant factor associated with UACR change [3] |
For researchers evaluating these findings, understanding the detailed methodologies is critical.
TSUBAKI Study (Measured GFR Protocol)
BEACON Trial (eGFR Protocol)
The following diagrams illustrate the drug's mechanism and the key experimental workflow used to validate GFR, created using Graphviz per your specifications.
Diagram 1: Nrf2 Pathway Activation by this compound. The drug inhibits Keap1, allowing Nrf2 to activate genes that reduce oxidative stress and inflammation, ultimately improving kidney function [4] [2].
Diagram 2: Inulin Clearance GFR Measurement Workflow. This rigorous protocol from the TSUBAKI study ensures accurate measurement of true GFR [1].
Bardoxolone methyl exerts its effects through a complex network of signaling pathways. The following diagram illustrates its core mechanisms of action, which are consistent across many cancer types.
A typical in vitro protocol for assessing anticancer activity involves:
While the search results provide limited direct head-to-head experimental data for all derivatives, the established comparative understanding is summarized below.
| Compound | Key Structural & Functional Characteristics | Reported Relative Potency |
|---|---|---|
| This compound (CDDO-Me) | C-28 methyl ester; potent Nrf2 activator and NF-κB inhibitor; contains α,β-unsaturated ketone moieties for Michael addition [4] [5] [6]. | Enhanced potency over CDDO in anticancer and cancer-preventive activity [4] [5] [6]. |
| CDDO | Parent acid form; prototype synthetic triterpenoid [5]. | Active at concentrations 5–10 times higher than CDDO-Me for pro-apoptotic and antiproliferative effects [5]. |
| CDDO-Imidazolide (CDDO-Im) | C-28 imidazolide derivative [5]. | Considered highly potent; often used in research, but direct clinical comparison data is limited in the provided search results. |
This compound has been evaluated in clinical trials for both cancer and chronic kidney disease.
| Cancer Type | Key Findings on Efficacy | Proposed Mechanisms of Action | Evidence Type / Source |
|---|---|---|---|
| Colorectal Cancer (CRC) | Inhibited cell growth (IC50: 3.17 µM in HCT116, 7.64 µM in RKO); induced apoptosis (>30%); suppressed adhesion/invasion [1]. | Increased ROS; inhibited PI3K signaling pathway; induced G2/M phase cell cycle arrest [1]. | In vitro study [1]. |
| Chronic Myeloid Leukemia (CML) | Promoted autophagy and induced apoptosis in K562 cell line [2]. | Regulation of PI3K/AKT/mTOR and p38 MAPK/ERK1/2 signaling pathways [2]. | In vitro study (mentioned in review) [2]. |
| Multiple Solid Tumors & Lymphomas | Favorable tumor responses (complete or partial) observed in a Phase I clinical trial involving patients with advanced solid tumors and lymphomas [1]. | Nrf2 activation and other mechanisms (see below) [3]. | Clinical Trial (Phase I) [1]. |
| Pancreatic, Breast, Lung, Prostate, etc.* | Exhibits anticancer activity in a range of other malignancies, as reported in literature reviews [3] [4]. | Suppression of proliferation, induction of cell cycle arrest and apoptosis, inhibition of EMT, and impairment of cancer cell stemness [3]. | Review of multiple studies (Pre-clinical) [3] [4]. |
*Note: The broad category "Pancreatic, Breast, Lung, Prostate, etc." is based on reviews summarizing multiple, distinct studies. The specific efficacy data (e.g., IC50 values) for each of these individual cancers were not detailed in the search results provided.
For researchers, here is a detailed methodology from a key study on colorectal cancer cells [1]:
This compound exerts its anticancer effects through multiple mechanisms, which can be categorized as Nrf2-dependent and Nrf2-independent.
The diagram above illustrates the two primary categories of mechanisms, and the details are as follows:
The table below synthesizes key cardiovascular findings from BARD clinical trials, highlighting the critical distinction between direct cardiotoxicity and secondary cardiovascular events.
| Trial / Study Name | Patient Population | Key Cardiovascular Findings | Proposed Mechanism |
|---|---|---|---|
| BEACON [1] [2] | T2DM & Stage 4 CKD | Early termination due to increased heart failure events; no direct QTc prolongation [1]. | Fluid retention from reduced sodium/water excretion; modulation of endothelin pathway [2]. |
| Thorough QT Study [1] | Healthy Subjects | No effect on QTcF interval at therapeutic (20 mg) or supratherapeutic (80 mg) doses. | Demonstrates lack of direct electrophysiological cardiotoxicity [1]. |
| AYAME [3] | Diabetic Kidney Disease (DKD) | Met primary efficacy endpoint with no increased incidence of cardiac events vs. placebo. | Successful patient selection (excluded advanced CKD patients at risk for fluid overload) [3]. |
| Preclinical I/R Study [4] | Rat Model of Myocardial Injury | Cardioprotective: reduced infarct size, improved cardiac function, inhibited apoptosis/oxidative stress. | Activation of the Nrf2/HO-1 signaling pathway [4]. |
For research reproducibility, here are the methodologies from key studies that generated the safety and efficacy data.
BARD's cardiovascular effects are mediated through the interplay of two primary pathways, which explains its dual nature of cardioprotection and risk.
The diagram illustrates the central mechanisms: BARD's activation of the Nrf2 pathway underlies its antioxidant and anti-apoptotic cardioprotective effects [4] [5]. Concurrently, its modulation of the endothelin pathway can lead to sodium retention and volume overload, explaining the heart failure events observed in the BEACON trial involving patients with advanced CKD [2].
The following tables summarize the core findings from major Phase 2 and Phase 3 studies, focusing on patient populations, efficacy outcomes, and safety profiles.
Table 1: Study Design and Patient Populations
| Trial / Phase | Patient Population | Key Inclusion Criteria | Key Exclusion Criteria | Primary Efficacy Endpoint |
|---|---|---|---|---|
| TSUBAKI [1] | Type 2 diabetes & Stage 3-4 CKD (n=120) | - | Identifiable risk factors for heart failure (e.g., elevated BNP >200 pg/mL) were not present [1]. | Change in measured GFR (via inulin clearance) at Week 16 [1]. |
| Phase 2 | ||||
| CARDINAL [2] [3] | Alport Syndrome (a form of CKD) (n=157) | eGFR 30-90 mL/min/1.73 m² [3]. | Significant cardiovascular history; BNP >200 pg/mL [3]. | Change in estimated GFR (eGFR) at Week 48 and retained eGFR at Week 52 [2]. |
| Phase 3 |
Table 2: Efficacy and Safety Outcomes
| Trial / Phase | Key Efficacy Results | Key Safety Findings |
|---|---|---|
| TSUBAKI [1] | - Measured GFR increased significantly by +5.95 mL/min/1.73 m² (vs. -0.69 for placebo); a difference of 6.64 mL/min/1.73 m² (p=0.008) [1]. | - Most common AEs: upper respiratory tract infection, increased liver enzymes, constipation [1]. |
| Phase 2 | - Increased albumin/creatinine ratio observed [1]. | - Peripheral edema: 4 patients (BM) vs. 1 patient (placebo); all events were mild and self-limiting [1]. |
| - No heart failure events or deaths [1]. | ||
| CARDINAL [2] | - eGFR increased from baseline by +4.72 mL/min/1.73 m² (vs. a decline of -4.78 for placebo) at Week 48; a difference of 9.50 mL/min/1.73 m² [2]. | - "Generally well-tolerated" with a safety profile consistent with the Phase 2 portion of the CARDINAL study [2]. |
| Phase 3 | - Retained eGFR (4 weeks after drug withdrawal) was -0.96 mL/min/1.73 m² (BM) vs. -6.11 mL/min/1.73 m² (placebo); a difference of 5.14 mL/min/1.73 m² [2]. | - The trial design specifically excluded patients with high cardiovascular risk, mitigating the heart failure concerns from the earlier BEACON trial [1] [3]. |
The robustness of these results is underpinned by rigorous trial designs and measurement techniques.
This compound's primary mechanism of action is the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress and inflammation. The following diagram illustrates this signaling pathway.
This mechanism is central to the drug's therapeutic effect. By activating Nrf2, this compound enhances the expression of a network of genes that combat oxidative stress and inflammation, which are key drivers of progression in chronic kidney disease [4] [5] [6].
The journey from Phase 2 to Phase 3 for this compound highlights a strategic refinement in its clinical development:
Health Hazard